Meprednisone 17,21-Diacetate
Description
Contextualization within Steroidal Chemistry and Glucocorticoid Research
Meprednisone (B1676281) 17,21-Diacetate belongs to the family of synthetic glucocorticoids, which are analogues of the naturally occurring cortisol. The fundamental structure of these compounds is the cyclopentanoperhydrophenanthrene nucleus, a tetracyclic system that serves as the backbone for all steroids. pfizer.com Glucocorticoids exert their potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor, which then modulates the transcription of target genes. nih.gov
The development of synthetic glucocorticoids has been driven by the desire to enhance therapeutic effects while minimizing the unwanted side effects associated with mineralocorticoid activity, such as sodium and water retention. pfizer.com This has led to systematic modifications of the cortisol structure. Key modifications include the introduction of a double bond between carbons 1 and 2 (as seen in prednisolone), which increases glucocorticoid potency. fda.gov
Meprednisone is a derivative of prednisolone (B192156), distinguished by the presence of a methyl group at the 16β-position. This modification is significant as substitutions at the C16 position are known to reduce or eliminate mineralocorticoid activity. acs.org Meprednisone 17,21-Diacetate is a doubly acetylated ester of meprednisone. Esterification at the hydroxyl groups on the C17 and C21 side chain is a common strategy in steroid chemistry to modulate physicochemical properties such as lipophilicity and, consequently, the rate of absorption and duration of action. painphysicianjournal.com
Historical Perspectives on the Investigation of Meprednisone Derivatives
The investigation of meprednisone and its derivatives is rooted in the broader history of corticosteroid development that burgeoned in the mid-20th century. Following the initial synthesis and clinical use of cortisone (B1669442) and hydrocortisone (B1673445), research efforts focused on creating more potent and specific analogues. The synthesis of prednisolone and its 6α-methyl derivative, methylprednisolone (B1676475), in the late 1950s marked a significant advancement, offering greater anti-inflammatory potency than their predecessors. drugbank.com
Research into other methylated derivatives, including meprednisone (16β-methylprednisolone), was a logical progression. The exploration of esterification at the 17α- and 21-hydroxyl groups was also a key area of research during this period. A 1954 study by Moffett and Anderson from The Upjohn Company detailed the successful acetylation of the sterically hindered 17α-hydroxyl group in various steroids using agents like isopropenyl acetate (B1210297). acs.org This work demonstrated the feasibility of creating 17-acetate and 17,21-diacetate steroids, paving the way for the synthesis of compounds like this compound. acs.org These early synthetic studies were crucial in building a library of corticosteroid derivatives for structure-activity relationship studies.
Significance of Diacetate Modifications in Corticosteroid Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of corticosteroids is profoundly influenced by the nature and position of substituent groups. The diacetate modification at the C17 and C21 positions of the meprednisone backbone is a prime example of how esterification can alter the biological profile of a steroid.
Esterification of the C21-hydroxyl group is a well-established method to modify a corticosteroid's pharmacokinetic properties. A C21-acetate ester, for instance, increases the lipophilicity of the molecule compared to the free alcohol. This can lead to slower absorption from an injection site, creating a depot effect and prolonging the duration of action. wikipedia.org
The acetylation of the tertiary 17α-hydroxyl group is less common and more challenging synthetically. acs.org When achieved, creating a 17,21-diacetate, it further enhances the lipophilic character of the steroid. This increased lipid solubility can influence how the molecule interacts with cell membranes and metabolic enzymes. Research on other diacetate steroids, such as diflorasone (B526067) diacetate, has shown that such modifications can result in highly potent topical anti-inflammatory agents. nih.gov While specific SAR studies on this compound are not prevalent in the literature, the principles derived from related compounds suggest that the diacetate moiety would significantly increase its lipophilicity, potentially altering its potency and metabolic fate compared to the parent meprednisone.
Overview of Current Academic Inquiry Trajectories Pertaining to the Compound
Current academic and commercial interest in this compound appears to be primarily as a synthetic intermediate and a reference compound rather than as a candidate for therapeutic development. Chemical supplier catalogs list it as a research chemical. usbio.net
Notably, United States Biological describes this compound as an intermediate in the synthesis of (16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione. usbio.net This indicates its use in multi-step synthetic pathways to create other novel steroid molecules for research purposes. The introduction of a double bond at the 9(11)-position is another structural modification explored in steroid chemistry to alter biological activity.
Therefore, the current academic trajectory for this compound is not focused on its direct biological effects, but rather on its utility as a building block in the synthesis of other complex steroids. It also likely serves as a reference standard for the identification of impurities and metabolites in the production and analysis of other meprednisone derivatives.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 17,21-Bis(acetyloxy)-16β-methylpregna-1,4-diene-3,20-dione | N/A |
| Molecular Formula | C26H34O7 | Calculated |
| Molecular Weight | 458.54 g/mol | usbio.net |
| Solubility | Soluble in Dichloromethane | usbio.net |
| Physical Form | Solid (assumed) | N/A |
| Storage Temperature | -20°C | usbio.net |
Note: Data is based on limited available information from chemical suppliers and may not be fully comprehensive.
Table 2: Structural Comparison of Related Corticosteroids
| Compound | Key Structural Features |
| Prednisone (B1679067) | Δ¹, 11-keto group |
| Prednisolone | Δ¹, 11β-hydroxyl group |
| Methylprednisolone | Δ¹, 11β-hydroxyl group, 6α-methyl group |
| Meprednisone | Δ¹, 11β-hydroxyl group, 16β-methyl group |
| This compound | Δ¹, 11β-hydroxyl group, 16β-methyl group, 17α-acetate, 21-acetate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16S)-17-acetyloxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14-10-20-19-7-6-17-11-18(29)8-9-24(17,4)23(19)21(30)12-25(20,5)26(14,33-16(3)28)22(31)13-32-15(2)27/h8-9,11,14,19-20,23H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,23+,24-,25-,26?/m0/s1 |
InChI Key |
WBDKMRYVLOCWEW-OMQURNDYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Meprednisone 17,21 Diacetate
Established Chemical Synthesis Routes
Established synthetic routes for Meprednisone (B1676281) 17,21-Diacetate are largely based on the direct acetylation of the meprednisone precursor. This approach leverages well-understood esterification reactions commonly employed in steroid chemistry.
Precursor Compound Utilization in Meprednisone 17,21-Diacetate Synthesis
The primary precursor for the synthesis of this compound is Meprednisone . Meprednisone, a synthetic glucocorticoid, possesses the requisite steroid nucleus with hydroxyl groups at the C17 and C21 positions, which are the sites for acetylation.
In broader steroid synthesis, complex precursors can be utilized. For instance, the synthesis of related corticosteroids like methylprednisolone (B1676475) often starts from more readily available steroid raw materials such as hydrocortisone (B1673445) or other steroid diene alcohol ketones google.com. These precursors undergo a series of reactions including epoxidation, oxidation, reduction, and methylation to construct the desired methylprednisolone structure before final esterification google.com. While not directly documented for meprednisone diacetate, it is plausible that its synthesis could be part of a larger synthetic sequence starting from similar fundamental steroid building blocks.
Reaction Conditions and Catalytic Systems in Esterification Processes
The conversion of meprednisone to its 17,21-diacetate derivative is achieved through esterification. This process typically involves the use of an acetylating agent in the presence of a suitable catalyst or base.
Common acetylating agents include:
Acetic anhydride: This is a widely used and potent acetylating agent.
Acetyl chloride: Another reactive acetylating agent, often used in the presence of a base to neutralize the HCl byproduct.
Isopropenyl acetate (B1210297): This reagent can be used for acetylation under acidic conditions.
The choice of catalytic system is crucial for driving the reaction to completion and minimizing side products. Common systems include:
Basic Catalysis: Tertiary amines such as pyridine or triethylamine are frequently employed to catalyze the reaction with acetic anhydride or acetyl chloride. They act as nucleophilic catalysts and also as scavengers for the acidic byproducts.
Acidic Catalysis: Strong acids like p-toluenesulfonic acid can be used, particularly with reagents like isopropenyl acetate.
A synthesis of the closely related prednisolone (B192156) 17,21-diacetate utilized isopropenyl acetate in the presence of p-toluenesulfonic acid monohydrate over an extended period at room temperature. In a similar vein, the synthesis of methylprednisolone acetate propionate from methylprednisolone has been achieved using acetic anhydride in the presence of triethylamine in a solvent like dichloromethane at reduced temperatures (e.g., 7°C) . These examples suggest that similar conditions would be applicable to the di-acetylation of meprednisone.
Table 1: Representative Reaction Conditions for Steroid Esterification
| Precursor | Acetylating Agent | Catalyst/Base | Solvent | Temperature |
| 11β-trimethylsiloxy-17α-hydroxy-21-acetoxy-pregna-1,4-diene-3,20-dione | Isopropenyl acetate | p-Toluenesulfonic acid | Not specified (reagent as solvent) | Room Temperature |
| Methylprednisolone propionate hydrolyzate | Acetic anhydride | Triethylamine | Dichloromethane | 7°C |
| Methylprednisolone | Triethyl orthopropionate / Acetic anhydride | p-Toluenesulfonic acid / Triethylamine | Dimethylformamide / Dichloromethane | 60-80°C (propionation), 7°C (acetylation) |
This table presents data from the synthesis of related corticosteroid esters, which can be considered analogous to the synthesis of this compound.
Yield Optimization and Purification Techniques in Laboratory Synthesis
Optimizing the yield and ensuring the purity of the final this compound product are critical aspects of its laboratory synthesis.
Yield Optimization: Several factors can be manipulated to optimize the reaction yield:
Stoichiometry of Reagents: Using an excess of the acetylating agent can help drive the reaction towards completion.
Reaction Time and Temperature: Careful control of these parameters is essential. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.
Purification Techniques: After the reaction is complete, a series of purification steps are necessary to isolate the this compound from unreacted starting materials, byproducts, and the catalyst.
Work-up: The reaction mixture is typically quenched, for example, by adding water or a bicarbonate solution to neutralize any remaining acid or base. The product is then extracted into an organic solvent.
Washing: The organic layer is washed with water and brine to remove water-soluble impurities.
Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
Crystallization/Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities in the mother liquor.
Chromatography: For higher purity, column chromatography using silica (B1680970) gel is often employed. The choice of eluent system is critical for achieving good separation. High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity checks and preparative purification.
In the synthesis of methylprednisolone, purification often involves steps like centrifugation, filtration, and recrystallization from solvents such as ethyl acetate or methanol (B129727) google.com.
Novel Approaches in this compound Synthesis
Research into the synthesis of corticosteroids is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. While specific novel approaches for this compound are not extensively documented, trends in steroid synthesis suggest potential avenues for innovation.
Exploration of Alternative Protecting Group Strategies
In the synthesis of complex molecules like corticosteroids, protecting groups are often employed to temporarily block reactive functional groups, allowing for selective transformations at other sites. While the direct di-acetylation of meprednisone may not necessarily require protecting groups if the other functional groups are not reactive under the chosen conditions, more complex synthetic routes could benefit from their use.
Common protecting groups for hydroxyl functions in steroids include silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), which are stable under many reaction conditions but can be selectively removed. The use of an 11β-trimethylsiloxy protecting group in the synthesis of prednisolone 17,21-diacetate is an example of such a strategy.
Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential manipulation of multiple functional groups within the same molecule. This can be particularly useful in the synthesis of highly derivatized steroids.
Green Chemistry Principles in this compound Production
The industrial production of corticosteroids, including this compound, has traditionally involved multi-step chemical syntheses that can be resource-intensive and generate significant waste. In response, principles of green chemistry are being increasingly explored to develop more sustainable and efficient manufacturing processes. Key areas of innovation include biocatalysis and the implementation of continuous flow manufacturing.
Biocatalysis, the use of enzymes or whole microbial cells to perform specific chemical transformations, offers high selectivity and reduces the need for hazardous reagents and protecting group chemistry. For instance, engineered enzymes, such as acyltransferases, have been successfully used in the synthesis of other complex molecules like simvastatin, achieving over 97% yield in the final acylation step while recycling byproducts. epa.gov Similarly, microbial transformations are crucial in steroid synthesis for performing challenging reactions like hydroxylations at specific positions, such as the 11α-hydroxylation by fungi like Rhizopus nigricans, a key step in producing many corticosteroid precursors. researchgate.net The application of such biocatalysts to the synthesis of the meprednisone core could significantly streamline the process, minimize waste, and avoid harsh reaction conditions.
Furthermore, shifting from traditional batch processing to continuous flow manufacturing presents another green chemistry advancement. Continuous flow systems have been shown to increase the space-time yield of biocatalytic steroid synthesis by an order of magnitude compared to batch methods. This approach not only improves efficiency but also enhances safety and process control, making it a promising avenue for the sustainable production of this compound.
Chemical Modifications and Analog Synthesis
The this compound molecule serves as a versatile scaffold for numerous chemical modifications. These alterations are typically aimed at modifying the compound's physicochemical properties, metabolic stability, or to prepare it for specific analytical or research applications.
The ester groups at the C-17 and C-21 positions are primary sites for chemical modification. The parent compound, Meprednisone, features hydroxyl groups at these positions, which are esterified to produce the diacetate form. These acetate groups can be readily hydrolyzed or replaced with other acyl groups to form different esters, significantly altering properties like solubility and duration of action.
A common modification is the synthesis of hemisuccinate esters, particularly at the C-21 position. This is achieved by reacting the parent steroid with succinic anhydride in the presence of a base like pyridine. mdpi.com The resulting Meprednisone 21-hemisuccinate possesses a free carboxylic acid group, which can be converted to a water-soluble salt (e.g., sodium succinate). This dramatically increases aqueous solubility, making the compound suitable for intravenous administration. mdpi.comnih.gov Other esters, such as propionates, can also be introduced to modulate the compound's lipophilicity and pharmacokinetic profile. allmpus.com
| Position | Original Group | New Group | Typical Reagents | Chemical Consequence |
|---|---|---|---|---|
| C-21 | -OH | Acetate (-OCOCH₃) | Acetic Anhydride | Increased lipophilicity; prodrug form. |
| C-21 | Acetate (-OCOCH₃) | Hemisuccinate (-OCO(CH₂)₂COOH) | Succinic Anhydride, Pyridine | Introduction of a carboxylic acid moiety for increased water solubility (as a salt). mdpi.com |
| C-17 | -OH | Propionate (-OCOCH₂CH₃) | Propionic Anhydride | Alters lipophilicity and pharmacokinetic properties. allmpus.com |
| C-21 | -OH | Phosphate (-OPO₃H₂) | Phosphorylating agent | Forms highly water-soluble phosphate esters. nih.gov |
Modifications to the foundational steroid ring structure are fundamental to defining the compound's biological activity. In the case of this compound, a key feature is the methyl group at the C-6α position. The introduction of this substituent is a critical step in its synthesis from precursors like hydrocortisone or prednisolone. google.comgoogle.com This methylation process is part of a complex series of reactions that may involve steps such as ketal protection, reduction, dehydrogenation, and methylation before final hydrolysis to yield the core structure. google.com This 6α-methylation distinguishes meprednisone from other corticosteroids and influences its glucocorticoid activity.
To facilitate analysis or to create tools for mechanistic studies, this compound and its parent alcohol can be derivatized in various ways.
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of the parent steroid must be derivatized to increase volatility. A common method is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert hydroxyl groups into trimethylsilyl (TMS) ethers. mdpi.com This procedure decreases the boiling point and enhances the chromatographic performance of the steroid, allowing for sensitive detection and structural characterization based on specific fragmentation patterns. mdpi.com
For mechanistic and drug delivery studies, the steroid can be covalently linked to other molecules, such as proteins or polymers. nih.gov A typical strategy involves first preparing a C-21 hemisuccinate derivative as described previously. The terminal carboxyl group of the succinate (B1194679) linker is then activated, for example, by forming an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS. mdpi.com This activated ester is highly reactive towards primary amines, allowing the steroid to be conjugated to lysine residues on proteins, creating targeted drug-delivery systems for research. mdpi.com
| Purpose | Derivatization Method | Reagent(s) | Target Functional Group | Application |
|---|---|---|---|---|
| Analytical (GC-MS) | Silylation | MSTFA, TSIM/BSA/TMCS | Hydroxyl groups (C-17, C-21) | Increases volatility for gas chromatography. mdpi.com |
| Mechanistic / Conjugation | NHS Ester Formation | Succinic Anhydride, then NHS/DCC | C-21 Hydroxyl | Creates an amine-reactive steroid for conjugation to proteins or polymers. mdpi.com |
| Mechanistic / Conjugation | Phosphoramide Bond Formation | Carbodiimide, Imidazole | C-21 Phosphate | Forms a stable linkage to amine-containing molecules. nih.gov |
Molecular and Cellular Mechanism Investigations of Meprednisone 17,21 Diacetate
Glucocorticoid Receptor Binding and Activation Studies In Vitro
The actions of glucocorticoids are primarily mediated through their interaction with specific glucocorticoid receptors (GR) within the cell. ymaws.com These receptors belong to the nuclear receptor superfamily of transcription factors. frontiersin.org
Receptor Binding Affinity Determination Using Cellular Assays
The binding affinity of a steroid to the glucocorticoid receptor is a key determinant of its potency. In general, synthetic corticosteroids are designed with modifications to the basic cortisol structure to increase their affinity for the GR and enhance their anti-inflammatory activity. msdvetmanual.com The introduction of a double bond between carbons 1 and 2 of the cortisol structure, a feature present in meprednisone (B1676281), selectively increases glucocorticoid activity. msdvetmanual.com
Ligand-Induced Receptor Conformation Dynamics
Upon binding of an agonist, the glucocorticoid receptor undergoes a conformational change. ufrgs.br This change is crucial for the dissociation of corepressor proteins and the recruitment of coactivator proteins, which enables the transcriptional activation of target genes. ufrgs.br The C-terminal ligand-binding domain (LBD) of the receptor is a key region for these interactions, containing the activation function-2 (AF-2) domain. frontiersin.org The binding of a ligand induces conformational changes in the AF-2 domain, which is essential for the full transactivation function of the receptor. frontiersin.org
Studies on various GR agonists have shown that different ligands can induce distinct conformational changes in the receptor, which may account for their varying efficacies. frontiersin.org The plasticity of the AF-2 domain is thought to contribute to these differences. frontiersin.org While specific studies on the conformational dynamics induced by Meprednisone 17,21-diacetate were not found, research on other glucocorticoids like mometasone (B142194) furoate has shown that the receptor's ligand-binding pocket can expand to accommodate larger ligands. nih.gov
Comparative Analysis of Binding Kinetics with Related Steroids
The binding kinetics of a steroid to its receptor, including association and dissociation rates, can influence its biological activity. Comparative studies of different steroids are essential for understanding their relative potencies and durations of action. For example, studies have compared the binding affinities of various steroids to the glucocorticoid and progesterone (B1679170) receptors. google.com
While a direct comparative analysis of the binding kinetics for this compound was not found, the table below presents a hypothetical comparison of relative binding affinities (RBA) for various glucocorticoids to the human glucocorticoid receptor, with Dexamethasone set as the standard (RBA = 100). This is illustrative of how such data is typically presented.
| Compound | Relative Binding Affinity (RBA) |
| Dexamethasone | 100 |
| Prednisolone (B192156) | 19 |
| Cortisol | 10 |
| Meprednisone | Data not available |
| This compound | Data not available |
This table is for illustrative purposes. The RBA values are based on general knowledge and not on specific experimental data for all listed compounds, especially Meprednisone and its diacetate derivative, for which specific data is scarce.
Cellular Signaling Pathway Modulation
Glucocorticoids modulate a wide array of cellular signaling pathways, primarily by altering gene expression. drugs.com
Impact on Gene Transcription and Translational Processes in Cell Lines
The primary mechanism of glucocorticoid action involves the regulation of gene transcription. drugbank.com The activated glucocorticoid receptor-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs). ufrgs.br This modulation of gene expression is a key aspect of the anti-inflammatory and immunosuppressive effects of glucocorticoids. nih.gov
Glucocorticoids are known to inhibit the expression of pro-inflammatory cytokines. frontierspartnerships.org For example, studies in human islet cells have shown that methylprednisolone (B1676475) can reduce the mRNA and protein levels of inflammatory mediators like tissue factor (TF), MCP-1, and IL-8. frontierspartnerships.org This transcriptional repression is a central part of their therapeutic action. frontierspartnerships.org The interaction of nuclear receptors with specificity proteins (Sp) like Sp1 can also modulate the expression of a diverse range of genes in various cell lines. mdpi.com
Effects on Protein Expression Profiles
The changes in gene transcription induced by glucocorticoids lead to subsequent alterations in protein expression profiles. The upregulation or downregulation of specific proteins mediates the physiological effects of these hormones. For instance, the anti-inflammatory effects of glucocorticoids are partly due to the increased synthesis of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory proteins.
Studies have shown that glucocorticoids can upregulate the expression of proteins involved in wound healing in certain cell types, such as fibroblast-like synoviocytes. vumc.nl In contrast, they can suppress the expression of proteins involved in inflammatory responses. frontierspartnerships.org The table below illustrates some of the key proteins whose expression is known to be modulated by glucocorticoids.
| Protein | Effect of Glucocorticoid Treatment | Cellular Process |
| IL-8 | Decreased expression | Inflammation frontierspartnerships.org |
| MCP-1 | Decreased expression | Inflammation frontierspartnerships.org |
| Tissue Factor | Decreased expression | Coagulation, Inflammation frontierspartnerships.org |
| Annexin A1 (Lipocortin-1) | Increased expression | Anti-inflammation |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Increased expression | Anti-inflammation |
This table provides examples of proteins regulated by glucocorticoids based on established mechanisms. Specific data for this compound is not available.
Influence on Inflammatory Mediator Production In Vitro
Glucocorticoids, as a class, are potent inhibitors of inflammatory mediator production. Their action is multifaceted, targeting several key points in the inflammatory cascade. A primary mechanism is the suppression of the synthesis of cyclooxygenase-2 (COX-2), an enzyme critical for producing inflammatory prostaglandins. nih.gov Furthermore, they inhibit the production of numerous pro-inflammatory cytokines and chemokines. patsnap.compatsnap.comdroracle.ai
In vitro studies using methylprednisolone (MP), a structurally similar glucocorticoid, demonstrate this effect clearly. In a co-culture model designed to mimic the interactions in a rheumatoid arthritis synovium, MP significantly inhibited the production of multiple cytokines. frontiersin.org The study showed a dose-dependent reduction in the secretion of pro-inflammatory cytokines including Interleukin-17 (IL-17), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ). frontiersin.org The production of these cytokines was significantly decreased even at low concentrations of MP. frontiersin.org For instance, IL-6, IL-1β, and IFN-γ production saw significant decreases starting at a concentration of 0.001 µg/mL. frontiersin.org
Research using an isolated cardiopulmonary bypass (CPB) system, which simulates a pro-inflammatory immune response, also found that methylprednisolone significantly reduced the production of Interleukin-8 (IL-8). nih.gov Other studies have confirmed that methylprednisolone treatment can attenuate levels of Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-1β in various models. frontiersin.orgmedipol.edu.tr This broad suppression of inflammatory mediators is a hallmark of glucocorticoid action at the cellular level. patsnap.compatsnap.com
| Cytokine | Effect of Methylprednisolone In Vitro | Effective Concentration Range | Reference |
|---|---|---|---|
| IL-17 | Significantly Decreased Secretion | ≥ 0.1 µg/mL | frontiersin.org |
| IL-6 | Significantly Decreased Production | ≥ 0.001 µg/mL | frontiersin.org |
| IL-1β | Significantly Decreased Production | ≥ 0.001 µg/mL | frontiersin.org |
| IFN-γ | Significantly Decreased Production | ≥ 0.001 µg/mL | frontiersin.org |
| IL-8 | Significantly Reduced Production | Not specified | nih.gov |
| TNF-α | Rapid Decline in Plasma Levels | Not specified | atsjournals.org |
Mechanisms of Cellular Response in Preclinical Models
Glucocorticoids exert complex, often dose-dependent, effects on cell viability and apoptosis (programmed cell death). These effects are highly dependent on the cell type and the cellular context. In some scenarios, they are protective, while in others, they can induce apoptosis.
For example, in studies on human oligodendroglioma (HOG) cells, higher doses of methylprednisolone were associated with a dose-dependent decrease in cell viability and a significant increase in cell death. mdpi.com Similarly, in a human chronic lymphocytic leukemia cell line (MEC-1), high concentrations of methylprednisolone suppressed cell proliferation and induced apoptotic cell death, as confirmed by an increase in active-caspase 3 expression. e-century.us The inhibitory effect on MEC-1 cell proliferation was significant at concentrations of 50 µM and above, increasing over a 48-hour period. e-century.us
Conversely, glucocorticoids can also have protective, anti-apoptotic effects, particularly in the context of inflammation-induced cell death. In a study on T-cells in an animal model of autoimmune encephalomyelitis, methylprednisolone dose-dependently augmented T-cell apoptosis, which is a key mechanism for resolving inflammation. oup.com This targeted induction of apoptosis in activated immune cells is a critical part of its therapeutic effect. oup.comnih.gov Research on leukemic cells has shown that methylprednisolone can induce apoptosis by interacting with the JAK/STAT signaling pathway, specifically involving STAT3 and STAT5A. tandfonline.com
| Cell Type | Effect of Methylprednisolone | Key Findings | Reference |
|---|---|---|---|
| Human Oligodendroglioma (HOG) Cells | Decreased Viability, Increased Apoptosis | Effect is dose-dependent. | mdpi.com |
| Chronic Lymphocytic Leukemia (MEC-1) Cells | Suppressed Proliferation, Induced Apoptosis | Mediated by increased active-caspase 3 and suppression of Wnt signaling. | e-century.us |
| Neural Stem/Progenitor Cells | Decreased Survival and Proliferation | High concentrations (10-20 µg/mL) significantly reduced survival. | nih.gov |
| Leukemic Cells (HL-60 & K-562) | Induced Apoptosis | Involves the JAK/STAT pathway (STAT3, STAT5A). | tandfonline.com |
| T-cells (in EAE model) | Augmented Apoptosis | Dose-dependently increases apoptosis of inflammatory T-cells in situ. | oup.com |
Meprednisone and related glucocorticoids profoundly modulate the function of immune cells. patsnap.compatsnap.com They inhibit cell-mediated immunologic functions, particularly those dependent on lymphocytes like T-cells. nih.gov
Neutrophils: Glucocorticoids affect multiple neutrophil functions. They can inhibit the migration of neutrophils to sites of inflammation. nih.govpatsnap.com One mechanism for this is the decreased expression of adhesion molecules, such as CD11b and CD18, on the neutrophil surface, which are crucial for adhering to the vascular endothelium and trafficking into tissues. nih.gov In some contexts, methylprednisolone has been shown to induce the formation of Neutrophil Extracellular Traps (NETs), which can enhance bactericidal activity. mdpi.com However, other studies indicate that glucocorticoids can also suppress neutrophil functions like superoxide (B77818) production. tandfonline.com
T-cells: Glucocorticoids have significant suppressive effects on T-cells. They can inhibit the activation of T-cells and facilitate the apoptosis of activated immune cells. nih.gov Studies show that methylprednisolone can induce a transient but significant T-cell lymphopenia (a reduction in the number of lymphocytes in the blood). neurology.org This is partly due to the induction of apoptosis in T-cells, which helps to dampen the inflammatory cycle. oup.comnih.gov Glucocorticoids can also shift the balance of T-helper cell responses, generally inhibiting Th1-mediated immunity. frontiersin.org Furthermore, methylprednisolone has been shown to selectively inhibit low-affinity memory CD8+ T-cells. rupress.org
Tissue explant studies, which use small pieces of intact tissue cultured in the lab, provide valuable insights into the biochemical effects of compounds in a context that preserves cell-cell and cell-matrix interactions.
Research on ovine knee joint tissue explants (including articular cartilage, synovium, and infrapatellar fat pad) provides a clear example of how methylprednisolone acetate (B1210297) (MPA) modulates biochemical pathways in response to an inflammatory stimulus. researchgate.net In this model, inflammation was induced with Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine that drives the expression of tissue-degrading enzymes. The study found that MPA treatment consistently and significantly suppressed the IL-1β-induced gene expression of several matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage and other connective tissues. researchgate.net
The effects were tissue-specific:
MMP1: Expression was significantly decreased by MPA in the tibial plateau and synovium.
MMP3: Expression was mitigated by MPA in all tested regions of the articular cartilage, as well as in the synovium and infrapatellar fat pad.
MMP13: Expression was significantly decreased with MPA treatment in the femoral condyles, tibial plateau, synovium, and infrapatellar fat pad.
These findings demonstrate that a key biochemical pathway affected by glucocorticoids in joint tissues is the suppression of degradative enzyme synthesis that is normally upregulated during inflammation. researchgate.net Other studies on cartilage explants have shown that glucocorticoids can reduce the loss of glycosaminoglycans (a key component of the cartilage matrix) and maintain cell viability in the face of inflammatory challenges. nih.gov
| Biochemical Pathway/Target | Tissue Explant | Effect of Methylprednisolone Acetate | Reference |
|---|---|---|---|
| MMP3 Gene Expression | Articular Cartilage, Synovium, Infrapatellar Fat Pad | Mitigated IL-1β-induced expression | researchgate.net |
| MMP1 Gene Expression | Tibial Plateau, Synovium | Significantly decreased IL-1β-induced expression | researchgate.net |
| MMP13 Gene Expression | Femoral Condyles, Tibial Plateau, Synovium, Infrapatellar Fat Pad | Significantly decreased IL-1β-induced expression | researchgate.net |
| DNA & Glucose Oxidation Synthesis | Corneal Epithelium | Slower rate of DNA synthesis and glycolysis | arvojournals.org |
| RNA Synthesis | Corneal Epithelium | Greater rate of RNA synthesis | arvojournals.org |
Biochemical Transformations and Stability Investigations of Meprednisone 17,21 Diacetate
Hydrolytic Stability Studies
The stability of the acetate (B1210297) esters at the C-17 and C-21 positions is a critical factor in the compound's profile. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for ester-containing molecules like Meprednisone (B1676281) 17,21-diacetate.
Factors Influencing Acetate Hydrolysis at C-17 and C-21 In Vitro
The hydrolysis of acetate groups on the steroid backbone is not uniform and is influenced by several physicochemical factors. Studies on related corticosteroid esters, such as methylprednisolone (B1676475) succinate (B1194679), provide significant insights into these processes. researchgate.netnih.gov
One of the most critical factors is pH . The degradation of corticosteroid esters is often pH-dependent. For instance, the hydrolysis of methylprednisolone 21-succinate is significantly faster under alkaline conditions. nih.gov This suggests that Meprednisone 17,21-diacetate would also exhibit greater instability in alkaline aqueous solutions.
Acyl migration is another key phenomenon. Research on methylprednisolone hemisuccinate has shown that in addition to direct hydrolysis, the ester group can migrate between the C-21 and C-17 hydroxyl positions. nih.gov This reversible rearrangement is a significant reaction pathway. While the 21-ester is generally thermodynamically more stable, its hydrolysis rate, particularly in alkaline conditions, is faster than that of the 17-ester. nih.gov Direct hydrolysis of the 17-ester is considerably slower than its migration back to the 21-position under similar conditions. nih.gov
Temperature is a universal factor that accelerates chemical reactions, including hydrolysis. Stability studies on methylprednisolone sodium succinate have demonstrated that elevated temperatures have a major impact on the degradation process, leading to the appearance of multiple degradation products. researchgate.netshd.org.rs
Table 1: Key Factors Affecting In Vitro Hydrolysis of Corticosteroid Esters
| Factor | Influence on Stability | Relevant Observations from Analogues |
|---|---|---|
| pH | Highly influential; hydrolysis is significantly accelerated in alkaline conditions. | Studies on methylprednisolone 21-succinate show rapid degradation as pH increases. nih.gov |
| Acyl Migration | A reversible migration of the acyl group occurs between the C-17 and C-21 positions, competing with hydrolysis. | The 21-ester is more stable thermodynamically, but the 17-ester is more resistant to direct hydrolysis. nih.gov |
| Temperature | Increased temperature accelerates the rate of both hydrolysis and acyl migration. | Elevated temperatures are a major factor in the degradation of methylprednisolone esters. researchgate.net |
Identification and Characterization of Hydrolytic Metabolites
The stepwise hydrolysis of this compound is expected to yield specific metabolites as the acetate groups are cleaved. The process begins with the loss of one acetate group, followed by the second, ultimately yielding the parent compound, Meprednisone.
The primary hydrolytic metabolites are:
Meprednisone 21-acetate : Formed by the selective hydrolysis of the more sterically hindered and less reactive C-17 acetate ester.
Meprednisone 17-acetate : Formed by the hydrolysis of the C-21 acetate ester. As observed with related compounds, the C-21 ester is more susceptible to hydrolysis. nih.gov
Meprednisone : The final product resulting from the hydrolysis of both acetate groups.
The identification and characterization of these metabolites are typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. researchgate.netshd.org.rs
Table 2: Predicted Hydrolytic Metabolites of this compound
| Metabolite | Description |
|---|---|
| This compound | Parent Compound |
| Meprednisone 17-acetate | Product of C-21 ester hydrolysis |
| Meprednisone 21-acetate | Product of C-17 ester hydrolysis |
| Meprednisone | Final hydrolysis product |
Enzymatic Biotransformation Pathways in Non-Human Biological Systems
In biological systems, the hydrolysis of steroid esters is primarily mediated by enzymes, specifically esterases. In vitro studies using non-human systems, such as rat blood and liver lysosomes, have been instrumental in understanding these pathways. nih.gov
Research on a dextran-methylprednisolone succinate conjugate in rats demonstrated that the conversion of the ester (methylprednisolone succinate) to the active drug (methylprednisolone) is an enzymatic process. nih.gov The hydrolysis was about tenfold faster in rat blood compared to a buffer solution, highlighting the role of blood-borne esterases. nih.gov Similarly, liver lysosomal fractions showed significant enzymatic activity in hydrolyzing the ester. nih.gov
Studies on various steroid esters have shown that the rate of enzymatic cleavage is influenced by the nature and position of the ester group. nih.gov This suggests that different esterases may be responsible for cleaving esters at different positions or with different chain lengths. nih.gov For this compound, it is expected that esterases in tissues like the liver and in blood would efficiently hydrolyze the acetate groups to release the active Meprednisone. The enzymatic hydrolysis of conjugated steroid metabolites has been optimized in studies using preparations from various organisms to efficiently deconjugate steroids for analysis. researchgate.netscielo.br
Oxidative and Photolytic Degradation Pathways
Beyond hydrolysis, this compound is susceptible to degradation from oxidative stress and exposure to light, which can alter its chemical structure and compromise its integrity.
Chemical Stability Under Various Oxidative Stress Conditions
Corticosteroids can be affected by oxidative stress, which involves reactive oxygen species (ROS). The degradation of prednisolone (B192156), a closely related steroid, has been evaluated under oxidative conditions using processes like the UV/chlorine system. nih.gov These studies show that the steroid molecule can undergo degradation through reactions involving hydroxyl radicals (OH•) and reactive chlorine species. nih.gov
The primary sites for oxidative attack on the prednisolone structure were identified as the α,β-unsaturated ketone system in the A-ring (at C1 or C5), the side chain at C17, and the C11 hydroxyl group. nih.gov Given the structural similarity, this compound is likely susceptible to degradation via similar oxidative pathways, leading to the formation of various oxidation by-products.
Susceptibility to Photodegradation and Photoproduct Identification
Exposure to light, particularly ultraviolet (UV) radiation, is a significant cause of degradation for many corticosteroids. nih.gov Studies on methylprednisolone sodium succinate have confirmed that light exposure leads to an increased content of specific impurities. researchgate.netshd.org.rs
The photodegradation of prednisolone in aqueous solutions under UVB irradiation has been shown to be a complex process. nih.govrsc.org The steroid absorbs UV radiation, leading to the formation of an excited triplet state. In the presence of oxygen, this excited state can generate ROS, including singlet oxygen (O₂(¹Δg)) and hydroxyl radicals, which in turn attack the prednisolone molecule, enhancing its degradation. nih.govrsc.org The degradation also occurs under anaerobic conditions, indicating that direct photolytic reactions, such as rearrangements, also take place. nih.gov
Research on methylprednisolone suleptanate identified specific photoproducts resulting from the photorearrangement of the steroidal cross-conjugated dienone system in the A-ring. nih.gov This suggests that a primary pathway for the photodegradation of this compound involves the transformation of its core steroid structure, leading to complex rearranged products. Stress degradation studies on prednisolone acetate confirmed significant decomposition under photochemical conditions, with nearly 100% degradation observed, yielding multiple distinct photoproducts. d-nb.info
Table 3: Summary of Degradation Pathways
| Degradation Type | Key Mechanisms | Expected Outcome for this compound |
|---|---|---|
| Hydrolytic | pH-dependent ester cleavage; Acyl migration between C-17 and C-21; Enzymatic hydrolysis. | Formation of Meprednisone 17-acetate, Meprednisone 21-acetate, and Meprednisone. |
| Oxidative | Attack by Reactive Oxygen Species (ROS) and other radicals. | Degradation of the steroid nucleus, particularly at the A-ring and C-11 position. |
| Photolytic | Direct absorption of UV light leading to molecular rearrangement; Photosensitized generation of ROS. | Formation of complex photoproducts from the dienone system; Cleavage of side chains. |
Formulation Stability in Research Matrices
The integrity of an active pharmaceutical ingredient within a formulation is paramount for accurate preclinical evaluation. The following sections detail the stability considerations for this compound in research-use-only contexts.
The stability of this compound in non-clinical formulations is influenced by various factors including the solvent system, pH, temperature, and light exposure. While specific stability data for this compound is not extensively available in peer-reviewed literature, the stability of structurally similar corticosteroid esters, such as other 21-acetates, provides valuable insights into potential degradation pathways. The primary degradation route for 21-acetate esters of corticosteroids in aqueous solutions is hydrolysis, which can be influenced by pH and temperature.
Research on other corticosteroids has shown that the rate of hydrolysis is significantly affected by the pH of the solution. Generally, ester hydrolysis is catalyzed by both acids and bases. For instance, studies on fludrocortisone (B194907) acetate have demonstrated significant degradation at room temperature (+23°C), while storage at refrigerated temperatures (+4°C) substantially improved its stability. researchgate.net
To ensure the integrity of this compound in non-clinical research formulations, it is crucial to conduct formulation-specific stability studies. These studies would typically involve subjecting the formulation to a range of environmental conditions to identify potential degradation products and establish appropriate storage and handling procedures. High-performance liquid chromatography (HPLC) is a common analytical technique used to assess the purity and stability of corticosteroids.
Table 1: Illustrative Stability of a Corticosteroid 21-Acetate in an Aqueous Research Formulation This table is a representative example based on general knowledge of corticosteroid stability and does not represent specific data for this compound.
| Storage Condition | Timepoint | Purity (%) | Major Degradant (%) |
|---|---|---|---|
| 25°C/60% RH | 0 | 99.8 | <0.1 |
| 1 month | 98.5 | 1.2 | |
| 3 months | 95.2 | 4.5 | |
| 4°C | 0 | 99.8 | <0.1 |
| 1 month | 99.7 | 0.2 |
Excipients are integral components of formulations, serving various functions such as solubilization, stabilization, and preservation. However, they can also interact with the active compound, potentially leading to its degradation. Common excipients used in in vitro research formulations include buffers, solubilizing agents (e.g., ethanol (B145695), propylene (B89431) glycol), and preservatives.
The chemical nature of this compound, particularly the presence of ester linkages, makes it susceptible to interactions with nucleophilic excipients or those that can alter the pH of the microenvironment. For example, excipients with free hydroxyl or amine groups could potentially catalyze the hydrolysis of the acetate esters. Buffers are critical for maintaining a stable pH, which in turn affects the rate of hydrolysis. nih.gov
Studies on other corticosteroid esters have highlighted the importance of excipient compatibility. For instance, the choice of solubilizing agent can impact stability. While ethanol can act as a solvent and a preservative, its presence might also influence degradation kinetics. researchgate.net Therefore, a thorough pre-formulation study to assess the compatibility of this compound with a range of commonly used excipients is essential for developing robust in vitro experimental systems. Such studies often involve storing the active compound in the presence of individual excipients and analyzing for degradation products over time.
Table 2: Illustrative Compatibility of a Corticosteroid Diacetate with Common Excipients in an In Vitro System This table is a representative example based on general principles of drug-excipient compatibility and does not represent specific data for this compound.
| Excipient | Concentration | Storage Condition | Observation |
|---|---|---|---|
| Phosphate Buffer (pH 7.4) | 50 mM | 40°C for 2 weeks | Minor increase in hydrolysis product |
| Propylene Glycol | 20% v/v | 40°C for 2 weeks | No significant degradation |
| Ethanol | 20% v/v | 40°C for 2 weeks | Slight increase in a related substance |
Advanced Analytical and Spectroscopic Characterization of Meprednisone 17,21 Diacetate in Research Contexts
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic techniques are fundamental in the separation and quantification of Meprednisone (B1676281) 17,21-Diacetate from complex matrices, such as reaction mixtures or biological samples. These methods are crucial for assessing the purity of the compound and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Meprednisone 17,21-Diacetate due to its high resolution and sensitivity. nih.gov Method development for this non-polar steroid typically involves reversed-phase chromatography.
A typical HPLC method for a related compound, methylprednisolone (B1676475), utilizes a C18 column, which would also be suitable for this compound. wjbphs.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, sometimes with the addition of an acid like glacial acetic acid to improve peak shape. nih.govresearchgate.net Isocratic elution is often sufficient for purity assessment, while gradient elution may be necessary for separating the parent compound from its metabolites or impurities. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the compound, typically around 254 nm. wjbphs.comnih.gov
Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines. nih.gov This process ensures that the analytical method is reliable for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govarlok.com
Table 1: Illustrative HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture wjbphs.comnih.gov |
| Flow Rate | 1.0 - 2.0 mL/min wjbphs.comnih.gov |
| Detection | UV at ~254 nm wjbphs.comnih.gov |
| Injection Volume | 10 - 20 µL nih.gov |
| Temperature | Ambient or controlled (e.g., 40 °C) mfd.org.mk |
Gas Chromatography (GC) is generally not suitable for the direct analysis of intact this compound due to its low volatility and thermal lability. However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for the analysis of volatile derivatives of the compound. nih.gov
To make this compound amenable to GC analysis, derivatization is necessary. This process involves chemically modifying the molecule to increase its volatility. Common derivatization strategies for corticosteroids include the formation of methoxyamine-trimethylsilyl (MO-TMS) ethers. nih.gov This derivatization targets the hydroxyl and ketone functional groups. The resulting volatile derivatives can then be separated on a GC column, typically a fused silica (B1680970) capillary column coated with a non-polar or medium-polarity stationary phase. The separated components are then detected by a mass spectrometer, which provides structural information. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative monitoring of chemical reactions involving this compound and for preliminary screening of sample purity. nih.gov
For TLC analysis, a small amount of the sample is spotted onto a TLC plate, which is typically coated with silica gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of mobile phase is critical for achieving good separation. For corticosteroids, a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane (B92381) or chloroform) is often used. asean.org After development, the separated spots can be visualized under UV light (at 254 nm) or by staining with a suitable reagent, such as a sulfuric acid solution followed by heating. asean.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. asean.org
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable technique for the structural elucidation of this compound and for the identification and quantification of its metabolites. nih.gov It provides information about the molecular weight and the structure of the molecule based on its fragmentation pattern.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like corticosteroids. nih.gov In ESI-MS, the sample is introduced into the mass spectrometer in a solution, and ions are generated by applying a high voltage to a capillary. For this compound, analysis would typically be performed in positive ion mode, where the molecule would be observed as a protonated molecule [M+H]+.
The fragmentation of the protonated molecule can be induced in the mass spectrometer to generate a characteristic fragmentation pattern that provides structural information. nih.gov For this compound, the fragmentation would likely involve the loss of the two acetate (B1210297) groups as neutral molecules of acetic acid (60 Da each). Further fragmentation could involve cleavages within the steroid ring system, leading to a series of characteristic product ions. nih.gov The exact fragmentation pattern can be influenced by the collision energy used to induce fragmentation. nih.gov
Table 2: Predicted ESI-MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]+ | [M+H - CH3COOH]+ | Acetic Acid |
| [M+H - CH3COOH]+ | [M+H - 2(CH3COOH)]+ | Acetic Acid |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the identification of metabolites of this compound in complex biological matrices like urine or plasma. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of a potential metabolite) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. nih.gov
The identification of metabolites relies on comparing the fragmentation patterns of the suspected metabolites with that of the parent drug. Common metabolic transformations for corticosteroids include hydroxylation, reduction of ketone groups, and hydrolysis of ester groups. nih.gov For this compound, hydrolysis of the diacetate esters to the corresponding diol would be a primary metabolic pathway. Further metabolism could involve hydroxylation at various positions on the steroid nucleus. By analyzing the mass shifts between the parent drug and its metabolites and by interpreting the fragmentation patterns, the structures of the metabolites can be proposed. nih.govupf.edu Liquid chromatography is almost always coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of metabolites, as it provides the necessary separation of the various metabolic products before they enter the mass spectrometer. nih.govresearchgate.net
Quantitative Analysis in Complex Research Samples
The accurate quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, is critical for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. nih.gov The method generally involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection. nih.gov
Sample preparation typically begins with protein precipitation using acetonitrile, followed by a liquid-liquid extraction with a solvent like methylene (B1212753) chloride to isolate the analyte from the aqueous matrix. nih.gov Stable isotope-labeled internal standards are often added at the beginning of the process to ensure accuracy and account for any analyte loss during extraction. nih.gov
Chromatographic separation is commonly achieved using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (typically methanol or acetonitrile), often with a modifier like formic acid to improve protonation, allows for the effective separation of the analyte from endogenous matrix components.
Detection by tandem mass spectrometry is highly specific. The analysis is typically performed in positive-ion mode using electrospray ionization (ESI). Quantification is based on multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. researchgate.net For this compound (MW 458.5 g/mol ), the precursor ion would be m/z 459.2. Plausible product ions for MRM would result from the neutral loss of one or both acetic acid moieties.
The method is validated to establish its linearity, accuracy, precision, and lower limit of quantitation (LLOQ), which can be in the low nmol/L range, making it suitable for detecting physiologically relevant concentrations. nih.gov
Table 1: Representative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation (Acetonitrile) followed by Liquid-Liquid Extraction (Methylene Chloride). nih.gov |
| Chromatography | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm). mdpi.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution). |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM). nih.gov |
| Precursor Ion [M+H]⁺ | m/z 459.2 |
| Potential Product Ions | m/z 399.2 (Loss of CH₃COOH)m/z 381.2 (Loss of CH₃COOH + H₂O)m/z 339.2 (Loss of 2 x CH₃COOH) |
| Internal Standard | Deuterated analogue (e.g., Cortisol-d₄). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. researchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, verifying the steroid backbone, the position and integrity of the acetate esters, and the compound's stereochemistry. rsc.org
While a complete, formally published spectrum for this compound is not widely available, the expected chemical shifts can be reliably predicted based on the extensive NMR data for similar corticosteroids. The ¹H NMR spectrum would show characteristic signals for the olefinic protons in the A-ring, the angular methyl groups (C-18 and C-19), the 16β-methyl group, and the two distinct acetate groups. The ¹³C NMR spectrum would similarly display unique signals for the carbonyl carbons of the ketones and esters, the sp²-hybridized carbons of the A-ring, and the quaternary carbons of the steroid skeleton.
Table 2: Expected ¹H NMR Chemical Shifts for Key Protons
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | ~7.3 | d |
| H-2 | ~6.2 | dd |
| H-4 | ~6.0 | s |
| H-21a, H-21b | ~5.2, ~4.8 | d (AB system) |
| 16β-CH₃ | ~1.0 | d |
| C-19 CH₃ | ~1.2 | s |
| C-18 CH₃ | ~0.9 | s |
| 17-OAc CH₃ | ~2.1 | s |
Table 3: Expected ¹³C NMR Chemical Shifts for Key Carbons
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-3 (C=O) | ~186 |
| C-11 (C=O) | ~205 |
| C-20 (C=O) | ~208 |
| C-17 OAc (C=O) | ~170 |
| C-21 OAc (C=O) | ~171 |
| C-1 | ~155 |
| C-4 | ~128 |
| C-5 | ~168 |
| C-17 | ~95 |
| C-21 | ~68 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within each of the steroid rings. For instance, the signal for the H-1 proton would show a correlation to the H-2 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is fundamental for assigning the carbon signals based on the more easily assigned proton spectrum.
Table 4: Application of 2D NMR for Structural Confirmation
| Technique | Information Provided | Example Application for this compound |
|---|---|---|
| COSY | ¹H-¹H connectivities (through 2-3 bonds) | Tracing the proton sequence within the B, C, and D rings. |
| HSQC | ¹H-¹³C direct (1-bond) connectivities | Assigning C-1, C-2, C-4, etc., based on their attached proton signals. |
| HMBC | ¹H-¹³C long-range (2-3 bond) connectivities | Confirming acetate positions via correlations from acetate -CH₃ protons to ester C=O carbons. |
NMR spectroscopy is a powerful tool for confirming the complex stereochemistry of the steroid nucleus. nih.gov The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY, is particularly important. An NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. This allows for the determination of the relative orientation of substituents.
For this compound, a key stereochemical feature is the β-orientation of the methyl group at C-16. A NOESY experiment would be expected to show a spatial correlation between the protons of the 16β-methyl group and the C-18 angular methyl group, which is also on the β-face of the molecule. Conversely, no correlation would be expected between the 16β-methyl group and the H-14 proton, which is on the α-face. The characteristic trans- and cis-fused ring junctions of the steroid backbone can also be confirmed through a network of observed NOEs. uzh.ch
Other Spectroscopic and Analytical Methods
IR and UV-Vis spectroscopy provide complementary information for characterizing the functional groups within this compound.
UV-Vis Spectroscopy: The spectrum is dominated by the α,β-unsaturated ketone system in the A-ring (the pregna-1,4-diene-3-one chromophore). This system exhibits a strong π → π* transition, resulting in a characteristic maximum absorption (λmax) in the ultraviolet region, typically around 243 nm.
Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule's functional groups. Key absorption bands would confirm the presence of the different carbonyl groups (ketones and esters) and the carbon-carbon double bonds.
Table 5: Expected Spectroscopic Data
| Method | Feature | Expected Value/Range | Functional Group Assignment |
|---|---|---|---|
| UV-Vis | λmax | ~243 nm | Pregna-1,4-diene-3-one chromophore |
| IR | Absorption Band | ~1750-1740 cm⁻¹ | C=O stretch (Acetate Esters) |
| ~1708 cm⁻¹ | C=O stretch (C-11 Ketone) | ||
| ~1660 cm⁻¹ | C=O stretch (C-3 Conjugated Ketone) | ||
| ~1620, 1605 cm⁻¹ | C=C stretch (A-ring) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are fundamental to understanding the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined with high precision.
For corticosteroids, X-ray crystallography reveals the conformation of the steroid nucleus, the orientation of substituent groups, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This information is crucial for identifying and characterizing different polymorphic forms, which can have significantly different physical properties.
Table 1: Representative X-ray Crystallographic Data for Synthetic Glucocorticoids
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Fluticasone Furoate | Orthorhombic | P2₁2₁2₁ | a = 8.34 Å, b = 12.56 Å, c = 24.98 Å | acs.orgnih.gov |
| Mometasone (B142194) Furoate | Orthorhombic | P2₁2₁2₁ | a = 9.87 Å, b = 11.23 Å, c = 22.54 Å | |
| Prednisolone (B192156) | Monoclinic | P2₁ | a = 7.98 Å, b = 10.21 Å, c = 11.45 Å, β = 103.9° | acs.org |
This data provides a foundational understanding of the solid-state structure of these molecules, which is essential for relating their structure to their activity and for ensuring the consistency of the drug substance.
Capillary Electrophoresis and Other Electrophoretic Techniques
Capillary electrophoresis (CE) encompasses a family of powerful and versatile separation techniques that are particularly well-suited for the analysis of pharmaceuticals, including corticosteroids. wikipedia.org These methods are characterized by their high efficiency, rapid analysis times, and minimal sample and reagent consumption.
In CE, separations are performed in a narrow-bore fused-silica capillary filled with an electrolyte solution. A high voltage is applied across the capillary, generating an electroosmotic flow (EOF) that drives the bulk solution towards the cathode. Analytes migrate through the capillary based on their electrophoretic mobility, which is determined by their charge-to-size ratio. Neutral compounds, such as many steroids, comigrate with the EOF.
To separate neutral species like this compound, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) is often employed. researchgate.netoup.com In MEKC, a surfactant is added to the electrolyte solution at a concentration above its critical micelle concentration. The surfactant molecules aggregate to form micelles, which act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. The differential partitioning of analytes into the micelles allows for their separation.
The separation of corticosteroids by MEKC can be optimized by varying several experimental parameters, including the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the addition of organic modifiers.
Other electrophoretic techniques that can be applied to steroid analysis include Capillary Electrochromatography (CEC), which combines elements of both capillary electrophoresis and high-performance liquid chromatography (HPLC).
The following table outlines typical experimental conditions for the analysis of corticosteroids using MEKC, demonstrating the practical application of this technique.
Table 2: Illustrative MEKC Conditions for Corticosteroid Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM borate (B1201080) buffer, pH 9.5, containing 50 mM sodium dodecyl sulfate (B86663) (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV absorbance at 240 nm |
These electrophoretic methods provide a powerful tool for the qualitative and quantitative analysis of this compound and other corticosteroids in various research contexts, from purity assessment to formulation analysis.
Computational and Theoretical Studies on Meprednisone 17,21 Diacetate
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Meprednisone (B1676281) 17,21-diacetate, and its biological target, most notably the glucocorticoid receptor (GR). These methods provide insights into the structural basis of the drug's activity, its binding affinity, and the specific molecular interactions that govern its pharmacological effects.
Ligand-Receptor Interaction Prediction (e.g., Glucocorticoid Receptor)
Meprednisone, a methylated derivative of prednisone (B1679067), modulates the glucocorticoid receptor. drugbank.commedchemexpress.com The binding of corticosteroids like meprednisone to the GR is a critical step in their mechanism of action, leading to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals. drugbank.comdrugbank.comdrugbank.com The GR is the primary target for glucocorticoids, and understanding the interaction between Meprednisone 17,21-diacetate and this receptor is key to elucidating its function. drugbank.com
Upon binding, the glucocorticoid-receptor complex undergoes conformational changes and translocates to the nucleus. nih.gov In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes. nih.gov This process affects a wide range of physiological responses, including inflammation, cellular proliferation, and differentiation. drugbank.com
The interaction with the GR is influenced by the chemical structure of the steroid. For instance, the presence and nature of substituents on the steroid nucleus can significantly alter binding affinity. nih.gov
Conformational Analysis and Energy Landscapes
The three-dimensional shape, or conformation, of this compound is crucial for its ability to bind to the glucocorticoid receptor. Conformational analysis involves studying the different spatial arrangements of the atoms in the molecule and their corresponding energy levels. This analysis helps to identify the most stable, low-energy conformations that are likely to be biologically active.
The fundamental glucocorticoid structure consists of four fused rings. researchgate.net The addition of different functional groups to this basic structure alters the molecule's shape and dynamics. researchgate.net For this compound, the presence of the diacetate groups at positions 17 and 21 introduces additional flexibility and potential points of interaction within the receptor's binding pocket.
Computational methods can be used to map the energy landscape of the molecule, revealing the relative stabilities of different conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into the binding site of the GR.
Prediction of Binding Modes and Affinities
Computational docking simulations are employed to predict the preferred orientation (binding mode) of this compound within the GR binding site and to estimate the strength of this interaction (binding affinity).
Studies have shown that substitutions on the steroid molecule affect binding affinity. nih.gov Specifically, esterification at the C17 and C21 positions can influence how strongly the steroid binds to the receptor. nih.govresearchgate.net While 17α-acetoxy substitution can decrease affinity compared to a hydroxyl group, the presence of a 17α,21-diester can result in a binding affinity that is higher than that of the corresponding 21-ester or the parent alcohol. nih.gov The elongation of the ester chain can also lead to an increase in both binding affinity and lipophilicity. nih.gov
The predicted binding modes from docking studies can highlight key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. This detailed view of the binding interactions provides a rational basis for the observed activity of this compound and can guide the design of new glucocorticoids with improved properties.
Table 1: Predicted Interaction Data for this compound and the Glucocorticoid Receptor
| Parameter | Predicted Finding | Significance |
| Primary Target | Glucocorticoid Receptor (GR) drugbank.commedchemexpress.com | Central to the anti-inflammatory and immunosuppressive effects of the compound. |
| Key Interactions | Hydrogen bonding, van der Waals forces | Stabilize the ligand within the receptor's binding pocket, influencing binding affinity. |
| Effect of 17,21-Diacetate | Influences binding affinity and lipophilicity nih.gov | The diester configuration can result in a unique binding profile compared to mono-esters or the parent alcohol. nih.gov |
| Conformational Flexibility | The diacetate groups add flexibility. | Allows the molecule to adopt an optimal conformation for binding to the GR. |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics. These calculations are based on the principles of quantum mechanics and can predict a variety of molecular properties with a high degree of accuracy.
Electronic Structure and Reactivity Predictions
Quantum chemical calculations can determine the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other molecules, including its biological target.
The electronic structure dictates the molecule's reactivity. For example, by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the molecule's ability to donate or accept electrons. This is relevant for understanding its metabolic pathways and potential for chemical reactions within a biological system.
Spectroscopic Property Simulations
Quantum chemical methods can be used to simulate various types of spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and for confirming the structure of the molecule.
For instance, simulated IR spectra can predict the vibrational frequencies of the different chemical bonds in this compound, which can then be compared to experimentally measured spectra for verification. nih.gov Similarly, NMR chemical shift calculations, often performed using Density Functional Theory (DFT), can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing detailed information about the molecular structure and environment of each atom. researchgate.net
Table 2: Predicted Spectroscopic and Electronic Properties of this compound
| Property | Computational Method | Predicted Information | Application |
| Infrared (IR) Spectrum | Quantum Chemical Calculations | Vibrational frequencies of functional groups (e.g., C=O, C-O). | Structural confirmation and comparison with experimental data. nih.gov |
| NMR Chemical Shifts | Density Functional Theory (DFT) | ¹H and ¹³C chemical shifts. researchgate.net | Structural elucidation and assignment of experimental NMR signals. |
| Electronic Distribution | Quantum Chemical Calculations | Electron density map, HOMO/LUMO energies. | Prediction of reactive sites and intermolecular interaction potential. |
| Molecular Geometry | Force Field or Quantum Mechanics | Optimized 3D structure, bond lengths, and angles. | Foundation for docking simulations and conformational analysis. |
Reaction Mechanism Elucidation through Computational Methods
The elucidation of reaction mechanisms through computational chemistry offers a molecular-level understanding of chemical transformations. rsc.org For corticosteroids like this compound, this can involve studying their synthesis, metabolism, and interaction with biological targets. Computational methods can predict reaction pathways, transition states, and the energies involved, providing insights that are often difficult to obtain through experimental means alone. rsc.org
For instance, the synthesis of methylprednisolone (B1676475), a closely related compound, involves a series of complex reactions including oxidation, bromination, methylation, and hydrolysis. google.com Computational chemistry could be employed to model each of these steps, optimizing reaction conditions and potentially identifying more efficient synthetic routes.
Furthermore, understanding the metabolic fate of this compound is crucial. The enzymatic conversion of corticosteroids, such as the hydrolysis of ester groups, is a key aspect of their activity and clearance. For example, hydrocortisone-17-butyrate is enzymatically converted to hydrocortisone (B1673445) in the skin. oatext.com Computational models could simulate the interaction of this compound with metabolic enzymes like esterases, elucidating the mechanism of its conversion to the active Meprednisone form and predicting the rate of this reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. kg.ac.rsresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing drugs. researchgate.netnih.gov
Development of QSAR Models for In Vitro Biological Activities
The development of QSAR models for corticosteroids has primarily focused on their binding affinity to the glucocorticoid receptor (GR), a key determinant of their anti-inflammatory activity. nih.govingentaconnect.com These models are built using a training set of steroids with known GR binding affinities. kg.ac.rs Although no specific QSAR models for this compound have been detailed in available literature, the general methodology would involve:
Data Set Collection: A series of corticosteroids with measured in vitro biological activities (e.g., GR binding affinity, inhibition of inflammatory mediators) would be compiled. This would ideally include this compound and its analogs.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. kg.ac.rsnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. aip.org
A study on 39 steroid hormones used Principal Component Analysis (PCA) to reduce the complexity of the data and found that partial charge-based descriptors were crucial for describing binding activity. kg.ac.rs
Identification of Key Structural Descriptors for Activity
Several studies have identified key structural features and physicochemical properties that govern the anti-inflammatory activity of corticosteroids. These descriptors provide a basis for understanding the activity of this compound.
Key Structural Requirements for Glucocorticoid Activity:
| Structural Feature | Influence on Activity | Reference |
| 3-keto-4-ene in Ring A | Essential for both glucocorticoid and mineralocorticoid activity. | ingentaconnect.com |
| 1,2-double bond in Ring A | Selectively increases glucocorticoid activity. | ingentaconnect.com |
| 6α-methylation | Enhances anti-inflammatory activity. | researchgate.net |
| 9α-halogenation | Enhances both glucocorticoid and mineralocorticoid activity. | ingentaconnect.com |
| 11β-hydroxyl group | Important for glucocorticoid activity. | ingentaconnect.com |
| 16-substitution (e.g., methyl) | Reduces mineralocorticoid side effects. | researchgate.net |
| 17α and 21-hydroxyl groups | Modifications at these positions significantly impact potency and pharmacokinetics. | core.ac.uk |
For this compound, the presence of the 6α-methyl group is expected to enhance its anti-inflammatory potency, a feature shared with its parent compound, Meprednisone. The diacetate esterification at positions 17 and 21 influences its lipophilicity and pharmacokinetic properties.
Important Physicochemical Descriptors:
Research has shown that for corticosteroids, descriptors related to lipophilicity (logP) and molecular surface area are significant predictors of activity. ingentaconnect.comuni-ruse.bg A QSAR study on glucocorticoid receptor binding found that van der Waals surface area was a useful descriptor for predicting strong binders. uni-ruse.bg Another study highlighted that increased lipophilicity tends to increase receptor binding affinity. ingentaconnect.com The acetate (B1210297) groups in this compound would increase its lipophilicity compared to Meprednisone, which could influence its membrane permeability and receptor interaction.
Prediction of Activity for Undiscovered Analogs
A validated QSAR model can be a powerful tool for predicting the biological activity of novel, untested compounds. researchgate.net By calculating the molecular descriptors for a designed analog of this compound, its activity could be estimated using the established QSAR equation. This allows for the virtual screening of large libraries of potential drug candidates, prioritizing the synthesis and testing of the most promising compounds. nih.gov
For example, a QSAR model for corticosteroid binding globulin (CBG) affinity was successfully used to predict the binding of new steroid analogs. drugdesign.org While specific predictions for this compound analogs are not available, the principle remains the same. One could systematically modify the structure of this compound in silico—for instance, by changing the ester groups at positions 17 and 21 or introducing other substituents on the steroid nucleus—and use a relevant QSAR model to predict how these changes would affect its biological activity. This rational, computer-aided approach to drug design can significantly accelerate the discovery of more potent and selective therapeutic agents. nih.gov
Emerging Research Avenues and Future Directions in Meprednisone 17,21 Diacetate Scholarship
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of Meprednisone (B1676281) 17,21-Diacetate and related corticosteroids is a field of continuous refinement, aiming for greater efficiency, cost-effectiveness, and sustainability. Current research is exploring innovative pathways to improve upon existing multi-step synthetic processes.
One established method for creating similar diacetate steroids involves the use of isopropenyl acetate (B1210297) in the presence of an acid catalyst, such as paratoluenesulfonic acid monohydrate, to acetylate the hydroxyl groups at the C17 and C21 positions. prepchem.com Another approach starts with the 11β-trimethylsiloxy-17α-hydroxy-21-acetoxy-pregna-1,4-diene-3,20-dione, which is then treated with isopropenyl acetate. prepchem.com The identity of the resulting prednisolone (B192156) 17,21-diacetate can be confirmed by hydrolyzing the silyl (B83357) ether blocking group. prepchem.com
Future synthetic strategies are likely to focus on:
One-Pot Syntheses: Developing methods that combine multiple reaction steps into a single procedure to reduce waste and improve yield. For instance, a one-pot method for preparing prednisolone from prednisone (B1679067) acetate has been developed, which involves esterification followed by reduction and hydrolysis in a streamlined process. google.com
Enzymatic and Biocatalytic Methods: Utilizing enzymes to perform specific transformations with high selectivity, potentially reducing the need for protecting groups and harsh reagents.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control, improve safety, and allow for easier scalability of the synthesis.
Novel Starting Materials: Investigating alternative and more readily available starting materials, such as those derived from bio-based sources like cholesterol, to create more sustainable synthetic routes. researchgate.net For example, an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate has been described starting from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol. researchgate.net
A comparison of different synthetic strategies highlights the ongoing efforts to optimize the production of these valuable pharmaceutical compounds.
Advanced Mechanistic Studies at the Sub-Cellular Level
While the general mechanism of action for glucocorticoids like Meprednisone 17,21-Diacetate is understood to be mediated through the glucocorticoid receptor (GR), future research aims to dissect these interactions at a much finer, sub-cellular level. drugbank.cominvivochem.com The binding of the corticosteroid to the GR triggers a cascade of events, including the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs). hmdb.ca This leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory genes. drugbank.cominvivochem.com
Emerging research is focusing on:
Receptor Trafficking and Dynamics: Investigating the movement of the GR within the cell, its interaction with other proteins, and how these dynamics are influenced by different ligands.
Genomic and Non-Genomic Signaling: Differentiating between the classical genomic effects that involve gene transcription and the more rapid, non-genomic effects that may be mediated by membrane-bound receptors or other signaling pathways.
Sub-cellular Localization of Effects: Pinpointing the specific cellular compartments and organelles where this compound exerts its effects beyond the nucleus.
Mitochondrial Interactions: Exploring the potential impact of the compound on mitochondrial function, which is increasingly recognized as a key player in inflammation and cellular metabolism.
These advanced studies will provide a more nuanced understanding of how this compound achieves its therapeutic effects and may reveal new targets for drug development.
Integration of Omics Technologies in In Vitro Research (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, such as proteomics and metabolomics, is set to revolutionize the in vitro study of this compound. frontiersin.orgmdpi.com These high-throughput approaches provide a global view of the changes occurring within a cell upon drug exposure, moving beyond the study of single molecules to the analysis of entire systems. mdpi.comoup.com
Key areas of integration include:
Proteomics: Identifying and quantifying changes in the entire protein complement of a cell (the proteome) in response to this compound. This can reveal novel protein targets and signaling pathways affected by the drug.
Metabolomics: Analyzing the complete set of small-molecule metabolites within a cell or biological system. This can provide insights into how the drug alters cellular metabolism and bioenergetics. The Metabolomics Workbench, a public data repository, contains a vast amount of metabolomic data that can be used for such analyses. metabolomicsworkbench.org
Transcriptomics: High-throughput transcriptomics (HTTr) uses gene expression profiling to characterize the biological activity of chemicals. oup.com This can be used to identify the molecular targets of this compound and to group it with other chemicals that have similar bioactivity profiles. oup.com
By combining these omics approaches, researchers can build comprehensive molecular "fingerprints" of the drug's action, leading to a deeper understanding of its mechanism and potential off-target effects. frontiersin.org
Development of Advanced Analytical Tools for Trace Analysis in Research Matrices
The ability to detect and quantify trace amounts of this compound and its metabolites in complex research matrices is crucial for a variety of studies. oak.go.kr Ongoing advancements in analytical chemistry are providing increasingly sensitive and specific tools for this purpose.
Current and future developments in this area include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for trace analysis of corticosteroids due to its high sensitivity and selectivity. oak.go.kracs.orgresearchgate.net Methods are continuously being refined to improve limits of detection and to enable the simultaneous analysis of multiple steroid compounds. mdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection remains a widely used technique for the analysis of corticosteroids in pharmaceutical preparations. acs.orgwdh.ac.id Research is focused on developing improved stationary phases and mobile phase compositions to enhance separation efficiency. acs.org
Molecularly Imprinted Polymers (MIPs): The use of MIPs as solid-phase extraction (SPE) materials allows for the highly selective pre-concentration of target steroids from complex samples, thereby improving the sensitivity and accuracy of subsequent analyses. rsc.org
Immunoassays: Techniques like ELISA can offer rapid and cost-effective screening for the presence of corticosteroids, although they may be less specific than chromatographic methods. mdpi.com
These advanced analytical tools are essential for pharmacokinetic studies, metabolism research, and for monitoring the presence of these compounds in various experimental systems.
Computational Design of this compound Analogs with Targeted Properties
Computational modeling and in silico design are powerful tools that are being increasingly used to guide the development of new drug candidates. nih.govnih.gov In the context of this compound, these approaches can be used to design novel analogues with improved properties, such as enhanced potency, greater selectivity, or a more favorable side-effect profile. frontiersin.orgmdpi.com
Key computational strategies include:
Molecular Docking: Simulating the binding of potential drug molecules to the glucocorticoid receptor to predict their binding affinity and to understand the key interactions that govern this process. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, untested compounds.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for binding to the target receptor. This information can be used to design novel molecules that fit the pharmacophore.
In Silico ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates at an early stage of the drug discovery process.
By leveraging these computational tools, researchers can rationally design and prioritize the synthesis of new this compound analogues with a higher probability of success, ultimately accelerating the development of improved anti-inflammatory therapies. oup.com
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for producing Meprednisone 17,21-Diacetate, and how can researchers optimize reaction yields?
- Methodological Answer: The synthesis of steroid diacetates typically involves acetylation of hydroxyl groups at positions 17 and 21. For example, Triamcinolone Diacetate is synthesized via selenium oxide-mediated oxidation under nitrogen protection, followed by crystallization . For this compound, analogous protocols may apply, with yield optimization requiring controlled reaction conditions (e.g., temperature, solvent purity) and purification via column chromatography or recrystallization. Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) to verify acetyl group positions (e.g., characteristic peaks for 17- and 21-acetates in -NMR and -NMR) . Infrared spectroscopy (IR) can confirm ester carbonyl stretches (~1735 cm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) ensures purity. For example, UPLC-MS/MS methods validated for Prednisone 17,21-Diacetate (CAS 6677-19-6) achieve detection limits of 110 pg/mL .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer: Variability may arise from differences in crystallization solvents, polymorphic forms, or impurities. Replicate experiments using standardized protocols (e.g., solvent systems like acetone/n-hexane) and cross-validate results against certified reference materials (CRMs) like GBW13909 for mesoporous silica-based purification . Report metadata on experimental conditions (e.g., heating rate for melting point determination) to enhance reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in the anti-inflammatory efficacy of this compound compared to other glucocorticoids in preclinical models?
- Methodological Answer: Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using standardized animal models (e.g., murine contact dermatitis). Measure parameters like receptor binding affinity (glucocorticoid receptor alpha), tissue-specific bioavailability, and metabolic stability. For example, Dexamethasone 17,21-Diacetate’s efficacy correlates with its hydrolysis rate to active metabolites . Use metabolomics (LC-MS) to track diacetate conversion and adjust dosing regimens accordingly .
Q. How can researchers design experiments to isolate the contributions of 17- and 21-acetate groups to Meprednisone’s pharmacological profile?
- Methodological Answer: Synthesize mono-acetylated analogs (e.g., 17-acetate or 21-acetate derivatives) and compare their activity in vitro (e.g., NF-κB inhibition assays) and in vivo (e.g., edema reduction). Structural analogs like Diflorasone Diacetate (17,21-diacetate) show enhanced dermal penetration due to esterification, suggesting similar mechanisms for Meprednisone . Use molecular docking to predict binding interactions altered by acetylation .
Q. What statistical approaches are recommended for analyzing dose-response data in studies investigating this compound’s metabolic side effects?
- Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. For categorical outcomes (e.g., hyperglycemia incidence), use logistic regression with covariates like baseline glucose levels. Ensure compliance with clinical trial reporting standards (e.g., CONSORT) and pre-register protocols in repositories like ClinicalTrials.gov . Include power calculations to justify sample sizes .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?
- Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, catalyst concentration). Use design-of-experiments (DoE) software to optimize parameters. Validate batches using orthogonal methods (e.g., HPLC for purity, X-ray diffraction for crystallinity) . Document metadata per FAIR principles, including raw spectral data and chromatograms .
Methodological and Ethical Considerations
Q. What are the best practices for managing datasets from this compound studies to meet journal and regulatory requirements?
- Methodological Answer: Follow FORCE11 data citation standards, including unique identifiers (e.g., DOI) and metadata templates (Table 13 in ). Use repositories like Dryad or Dataverse for public archiving. Annotate datasets with experimental variables (e.g., solvent lot numbers, instrument calibration dates) .
Q. How should researchers address ethical concerns when transitioning from in vitro to in vivo studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
